molecular formula C4H8Cl2 B3429650 2,3-Dichlorobutane CAS No. 7581-97-7

2,3-Dichlorobutane

Cat. No. B3429650
CAS RN: 7581-97-7
M. Wt: 127.01 g/mol
InChI Key: RMISVOPUIFJTEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dichlorobutane involves several steps. One method involves the copper-catalyzed isomerization of dichlorobutynes . Another method involves the dehydrochlorination of 2,3,4-trichloro-1-butene .


Molecular Structure Analysis

The molecular structure of 2,3-dichlorobutane can be viewed in 3D . It is a tetrahedral molecule with two chiral carbon atoms .


Chemical Reactions Analysis

2,3-Dichlorobutane can undergo several chemical reactions. For instance, it can react with sodium amide in liquid ammonia to produce 1,3-butadiene and 2-butyne .


Physical And Chemical Properties Analysis

2,3-Dichlorobutane has a number of physical and chemical properties. It has a normal boiling temperature, a critical temperature, and a critical pressure . It also has a specific density and a specific heat capacity .

Mechanism of Action

The mechanism of action of 2,3-dichlorobutane involves the interaction of its chiral carbon atoms. It contains an internal plane of symmetry which makes it superimposable on its mirror image and is optically inactive although it contains two or more stereocenters .

Safety and Hazards

2,3-Dichlorobutane is a highly flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction . It should be handled with care, avoiding breathing its dust, fume, gas, mist, or vapors .

properties

IUPAC Name

2,3-dichlorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMISVOPUIFJTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021565
Record name 2,3-Dichlorobutane
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Molecular Weight

127.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an odor like chloroform; [Alfa Aesar MSDS]
Record name 2,3-Dichlorobutane
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Vapor Pressure

24.4 [mmHg]
Record name 2,3-Dichlorobutane
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CAS RN

7581-97-7, 4028-56-2
Record name 2,3-Dichlorobutane
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Record name Butane, 2,3-dichloro-, (R*,S*)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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